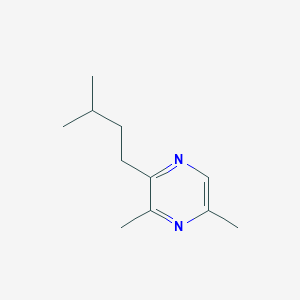

2-Isopentyl-3,5-dimethylpyrazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms. Substituted pyrazines, particularly those with alkyl or methoxy groups, are critical contributors to flavor and aroma profiles in foods, beverages, and biological systems.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-isopentylpyrazine typically involves the reaction of appropriate alkyl halides with pyrazine derivatives under controlled conditions. One common method is the alkylation of 2,6-dimethylpyrazine with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2,6-Dimethyl-3-isopentylpyrazine may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .

化学反应分析

Types of Reactions

2,6-Dimethyl-3-isopentylpyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazine derivatives depending on the electrophile used.

科学研究应用

Food Industry Applications

Flavoring Agent:

- 2-Isopentyl-3,5-dimethylpyrazine is primarily used as a flavoring agent in the food industry. Its nutty and roasted aroma makes it suitable for enhancing flavors in baked goods, snacks, and beverages.

- The compound is naturally present in several foods such as cocoa, coffee, and roasted nuts, contributing to their characteristic flavors .

Data Table: Flavor Profiles of Selected Pyrazines

| Compound | Flavor Profile | Common Sources |

|---|---|---|

| This compound | Nutty, roasted | Cocoa, coffee |

| 2,5-Dimethylpyrazine | Earthy, nutty | Roasted meats |

| 3-Ethyl-2,5-dimethylpyrazine | Sweet, caramel-like | Baked goods |

Agricultural Applications

Antimicrobial Properties:

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. It has shown effectiveness against bacteria such as Escherichia coli and Ralstonia solanacearum, which are known to cause significant agricultural losses .

Case Study: Antibacterial Activity

- Objective: To evaluate the antibacterial effects of this compound against E. coli.

- Method: The compound was tested at varying concentrations (0.3%, 0.6%, 1.2%) over different incubation periods.

- Results: A significant reduction in bacterial colonies was observed at higher concentrations (1.2%) after a six-hour incubation period. The growth inhibition rate was approximately 79.87% at 672 µg/mL concentration .

Pharmaceutical Applications

Potential Therapeutic Effects:

Research indicates that pyrazines may possess neuroprotective properties. For instance, this compound has been shown to enhance GABAergic activity in the central nervous system of mice, suggesting potential applications in treating neurological disorders .

Case Study: Neuroprotective Effects

- Objective: Investigate the effects of this compound on sleep induction in mice.

- Method: Mice were administered the compound prior to phenobarbital treatment.

- Results: The duration of therapeutic sleep was significantly prolonged compared to controls, indicating its potential role as a sleep aid or in managing anxiety disorders .

作用机制

The mechanism of action of 2,6-Dimethyl-3-isopentylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with olfactory receptors, contributing to its aroma and flavor properties. Additionally, its potential antimicrobial activity may involve the disruption of microbial cell membranes or interference with essential metabolic pathways .

相似化合物的比较

Comparison with Similar Compounds

2-Ethyl-3,5-dimethylpyrazine

- Structure : Ethyl group at position 2; methyl groups at positions 3 and 5.

- Aroma Profile : Almond-like (green/roasted tea), caramel (oolong tea), potato-chip-like (Maillard reactions), and nutty/roasted (sunflower seeds) .

- Occurrence :

- Applications: Enhances food flavors (e.g., fermented soybean products, shrimp) . Used as a bait enhancer for fire ant (Solenopsis invicta) management due to its structural similarity to the alarm pheromone 2-ethyl-3,6-dimethylpyrazine .

2-Methoxy-3,5-dimethylpyrazine

- Structure : Methoxy group at position 2; methyl groups at positions 3 and 5.

- Aroma Profile : Musty, moldy, and "corky" .

- Occurrence :

- Odor Threshold : Extremely low (2.1 ng/L in white wine), making it a critical marker for quality control in winemaking .

2,3-Diethyl-5-methylpyrazine

- Structure : Ethyl groups at positions 2 and 3; methyl group at position 5.

- Aroma Profile: Caramel and roasted notes .

- Occurrence: Abundant in high-grade oolong tea and Maillard reaction systems involving fructose and amino acids .

3-Ethyl-2,5-dimethylpyrazine

- Structure : Ethyl group at position 3; methyl groups at positions 2 and 5.

- Aroma Profile : Pungent, shrimp-like .

- Occurrence :

- Applications: Potential biomarker for microbial contamination in food systems .

Positional Isomers: 2-Ethyl-3,6-dimethylpyrazine

- Structure : Ethyl group at position 2; methyl groups at positions 3 and 6.

- Aroma Profile : Alarm pheromone in fire ants .

- Functional Insight: Demonstrates how minor structural changes (e.g., methyl group position) drastically alter biological activity compared to 2-ethyl-3,5-dimethylpyrazine .

Data Table: Key Properties of 3,5-Dimethylpyrazine Derivatives

Research Findings and Implications

Maillard Reaction Dynamics: 2-Ethyl-3,5-dimethylpyrazine forms preferentially under dry-heating conditions (e.g., potato-chip-like aroma in fried foods) . Higher substitution (e.g., diethyl groups) correlates with caramel notes in thermally processed foods .

Biological and Ecological Roles :

- Structural analogs like 2-ethyl-3,5-dimethylpyrazine mimic insect pheromones, enabling pest control applications .

Quality Control in Food and Beverages :

- Methoxy-substituted pyrazines (e.g., 2-methoxy-3,5-dimethylpyrazine) serve as sensitive indicators of spoilage or contamination .

Microbial Contributions :

- Pyrazines such as 3-ethyl-2,5-dimethylpyrazine are metabolic byproducts of S. aureus, highlighting their role in food safety monitoring .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Isopentyl-3,5-dimethylpyrazine, and how do reaction conditions influence isomer formation?

- Methodological Answer : The compound can be synthesized via condensation of 1,2-diaminopropane with 2,3-pentanedione under controlled pH (neutral to slightly acidic) and temperature (80–100°C). However, this method often yields a mixture of isomers (e.g., 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine). Adjusting stoichiometry and using catalysts like acetic acid can reduce side products. For isomer-specific synthesis, chiral auxiliaries or enantioselective catalysts may be required .

Q. Which analytical techniques are most reliable for identifying and quantifying this compound in complex matrices?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) or two-dimensional GC (GC×GC-TOFMS) is preferred for separation and identification due to its volatility. Key spectral markers include m/z 136 (molecular ion) and fragments at m/z 121 (loss of CH₃) and 94 (pyrazine ring cleavage). Quantification requires internal standards like deuterated analogs to account for matrix effects .

Q. How can NMR spectroscopy distinguish between structural isomers of alkylated pyrazines?

- Methodological Answer : ¹H NMR can differentiate isomers via coupling patterns and chemical shifts. For example, in 2-ethyl-3,5-dimethylpyrazine, the ethyl group (δ 1.2–1.4 ppm, triplet) and adjacent methyl groups (δ 2.5–2.7 ppm, singlet) show distinct splitting, whereas 2-ethyl-3,6-dimethylpyrazine exhibits downfield shifts for methyl groups near nitrogen atoms (δ 2.8–3.0 ppm). ¹³C NMR further resolves ambiguities using carbonyl carbon shifts .

Advanced Research Questions

Q. What strategies improve the resolution of isomeric pyrazine mixtures during chromatographic separation?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or reverse-phase columns (C18 with 0.1% trifluoroacetic acid) enhances isomer separation. For GC, using polar capillary columns (e.g., DB-WAX) and temperature gradients (40°C to 220°C at 5°C/min) optimizes peak resolution. Multi-dimensional separation (GC×GC) is recommended for complex matrices .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

- Methodological Answer : The compound is sensitive to light and oxygen, undergoing autoxidation to form pyrazine N-oxides (detected via LC-MS). Stability studies show degradation rates increase at >25°C or pH <5. Storage in amber vials under nitrogen at –20°C minimizes degradation. Accelerated aging tests (40°C/75% RH for 6 months) reveal <5% degradation under inert conditions .

Q. What computational methods predict the bioactivity of pyrazine derivatives, and how do substituent positions influence interactions with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) linked to antioxidant activity. Molecular docking (AutoDock Vina) identifies binding affinities for targets like G-protein-coupled receptors. For example, the isopentyl group at position 2 enhances hydrophobic interactions, while methyl groups at positions 3 and 5 modulate steric hindrance .

Q. How do isotopic labeling techniques (e.g., ¹⁵N, ²H) aid in tracing pyrazine formation pathways in thermal reactions?

- Methodological Answer : Isotopic enrichment (e.g., ¹⁵N-labeled ammonia) in Maillard reaction studies reveals pyrazine formation via Strecker degradation. GC-IRMS (isotope ratio mass spectrometry) quantifies ¹³C/¹²C and ¹⁵N/¹⁴N ratios, showing >70% of nitrogen originates from amino acids like proline. ²H labeling tracks hydrogen transfer from reducing sugars during pyrolysis .

属性

CAS 编号 |

111150-30-2 |

|---|---|

分子式 |

C11H18N2 |

分子量 |

178.27 g/mol |

IUPAC 名称 |

3,5-dimethyl-2-(3-methylbutyl)pyrazine |

InChI |

InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)13-9(3)7-12-11/h7-8H,5-6H2,1-4H3 |

InChI 键 |

ZVLSVDOZUWIUIJ-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C(=N1)C)CCC(C)C |

规范 SMILES |

CC1=CN=C(C(=N1)C)CCC(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。